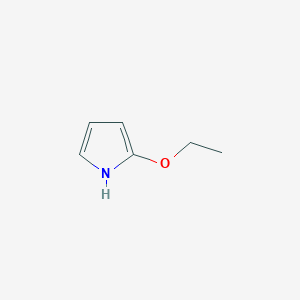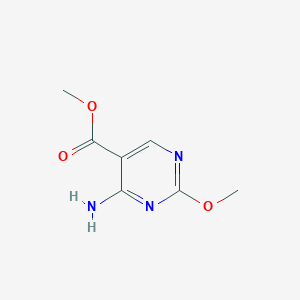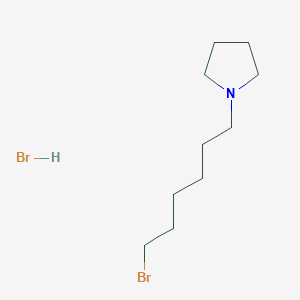![molecular formula C14H24N2O5 B15072886 Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is a chemical compound with the molecular formula C14H24N2O5 and a molecular weight of 300.35 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate typically involves the reaction of Boc-piperidine-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and proteins, where it can modify their activity or function through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate: Known for its stability and reactivity.
Methyl 2-(1-Boc-piperidine-2-carboxamido)propionate: Similar structure but with a propionate group instead of an acetate group.
Methyl 2-(1-Boc-piperidine-2-carboxamido)butyrate: Contains a butyrate group, offering different reactivity and properties.
Uniqueness
Methyl 2-(1-Boc-piperidine-2-carboxamido)acetate is unique due to its balanced reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C14H24N2O5 |
|---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-8-6-5-7-10(16)12(18)15-9-11(17)20-4/h10H,5-9H2,1-4H3,(H,15,18) |
InChI-Schlüssel |
MJZLALCRENFOGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


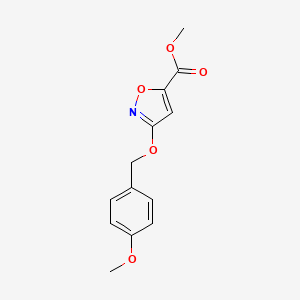
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
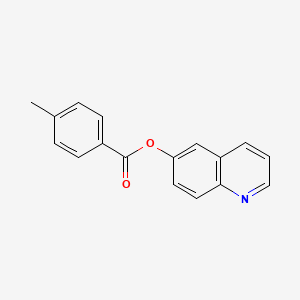
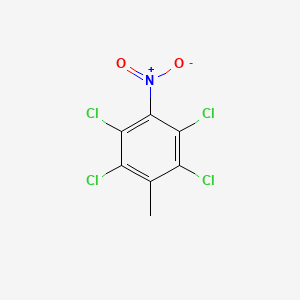

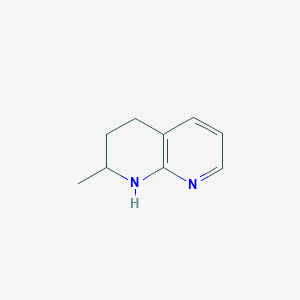
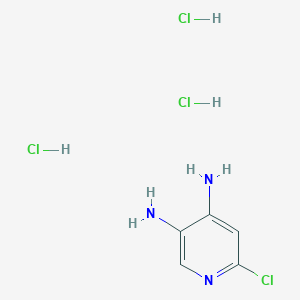
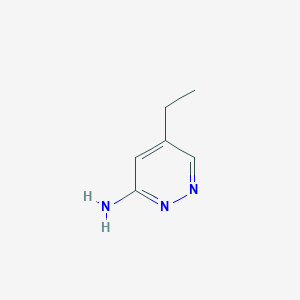
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
